molecular formula C6H4F2N2O3 B13119349 2-(Difluoromethoxy)-6-nitropyridine

2-(Difluoromethoxy)-6-nitropyridine

Cat. No.: B13119349
M. Wt: 190.10 g/mol
InChI Key: LSMGKAPARWAECL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-nitropyridine is a stable, solid chemical reagent that has gained significant attention in synthetic chemistry for its role as a versatile building block and a safe, practical source of the "fluoro-carbonyl" moiety . Its primary research application is in palladium-catalyzed fluoro-carbonylation reactions . This method provides a powerful and CO-gas-free pathway for the direct conversion of aryl, vinyl, and heteroaryl iodides into valuable acyl fluoride products . Acyl fluorides are robust intermediates that can be further transformed into a wide range of high-value compounds, including amides, ketones, and fluorinated aromatic derivatives, making them crucial in pharmaceutical and materials science research . The mechanism of action involves the reagent acting as a precursor for in-situ formyl fluoride generation. Under fluoride ion catalysis, the difluoromethoxy group decomposes to release formyl fluoride, which then participates in the Pd-catalyzed cross-coupling with organic iodides . This reagent is particularly valued for replacing toxic and unstable gaseous formyl fluoride, offering a bench-stable and easily handled alternative that streamlines the safe and efficient synthesis of acyl fluorides in high yield (up to 99%) . It demonstrates excellent functional group tolerance and is applicable in the late-stage functionalization of complex molecules, such as bioactive derivatives like Fenofibrate, highlighting its utility in medicinal chemistry and drug discovery . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H4F2N2O3

Molecular Weight

190.10 g/mol

IUPAC Name

2-(difluoromethoxy)-6-nitropyridine

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-3-1-2-4(9-5)10(11)12/h1-3,6H

InChI Key

LSMGKAPARWAECL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-6-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method for synthesizing difluoromethoxylated compounds is through the use of difluoromethylation reagents.

Industrial production methods for such compounds often involve multi-step processes that include the preparation of intermediate compounds, followed by their functionalization to introduce the desired groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .

Chemical Reactions Analysis

2-(Difluoromethoxy)-6-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 2-Chloro-6-methoxy-3-nitropyridine (C₇H₆ClN₂O₃) : Replacing the difluoromethoxy group with methoxy (-OCH₃) and chloro (-Cl) alters electronic properties. The methoxy group is electron-donating, while chloro is electron-withdrawing. This combination may reduce electrophilicity compared to 2-(Difluoromethoxy)-6-nitropyridine, where -OCHF₂ is moderately electron-withdrawing due to fluorine’s inductive effects .
  • [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine (C₁₀H₁₁FN₂O₂): This benzene-ring derivative shares nitro and fluorine substituents but lacks the pyridine nitrogen.

Molecular Weight and Polarity

  • This compound: Molecular weight ≈ 190 g/mol. The nitro and difluoromethoxy groups enhance polarity compared to non-fluorinated analogues but reduce water solubility due to lipophilic -OCHF₂ .
  • 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole: A larger molecule (m/z ≈ 453 g/mol) with a benzimidazole core.

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • This compound : Predicted logP ≈ 1.5 (moderate lipophilicity), lower than its methoxy analogue (logP ≈ 1.0) due to fluorine’s hydrophobicity.
  • 2-Fluoro-6-methyl-3-nitropyridine (C₆H₅FN₂O₂) : Lacking the oxygen atom in -OCHF₂, this compound is less polar (logP ≈ 1.8), favoring membrane permeability in drug design .

Thermal and Oxidative Stability

  • The difluoromethoxy group enhances stability against hydrolysis compared to methoxy (-OCH₃) due to fluorine’s resistance to nucleophilic attack. However, the nitro group may render the compound susceptible to reduction under acidic conditions, a trait observed in similar nitropyridines .

Substitution Reactions

  • Nucleophilic Aromatic Substitution (NAS) : The 6-nitro group activates the pyridine ring for NAS at the 2- and 4-positions. In this compound, the -OCHF₂ group at the 2-position may sterically hinder reactions at adjacent positions, unlike 2-chloro-6-methoxy-3-nitropyridine, where chloro is a better leaving group .
  • Oxidation and Reduction : Similar to pantoprazole intermediates (), the nitro group in this compound can be reduced to an amine, enabling further functionalization. Overoxidation risks (e.g., sulfone formation) are less relevant here but highlight the need for controlled reaction conditions .

Analytical Data Comparison

Compound m/z [M+H]⁺ HPLC Retention Time (min)
This compound* ~190 Not reported
Patent compound () 853.0 1.31 (SMD-TFA05)
[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine 210.21 Not reported

*Predicted values based on molecular formula.

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